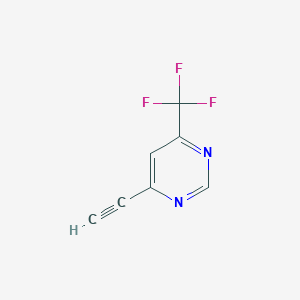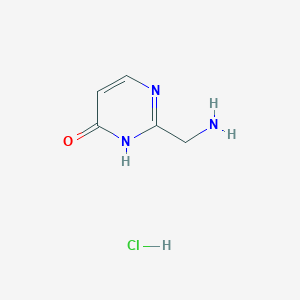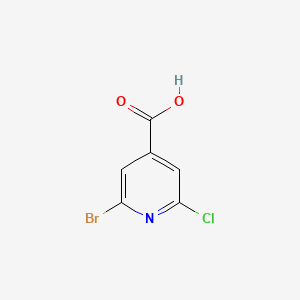![molecular formula C12H11N3O3 B1449799 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 1193387-71-1](/img/structure/B1449799.png)
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
説明
This compound, also known as 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid, has a molecular weight of 245.23 and a molecular formula of C12H11N3O3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O3/c1-7-9(6-10(16)17)12(18)15-11(14-7)8-2-4-13-5-3-8/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of n20D 1.66 .科学的研究の応用
Proteomics Research
This compound is utilized in proteomics research where it serves as a building block for synthesizing peptides and proteins for experimental analysis . Its structure allows for the introduction of pyrimidine rings into peptides, which can be crucial for studying protein-protein interactions and enzyme-substrate dynamics.
Antimicrobial Activity
The pyrimidine scaffold of the compound has been associated with antimicrobial properties . It can be used to develop new antimicrobial agents, particularly against resistant strains of bacteria, by disrupting their DNA synthesis .
Antiviral Research
In the realm of antiviral research , derivatives of this compound have shown promise. They can be designed to interfere with viral replication processes, offering a potential pathway for creating novel antiviral drugs .
Adsorption Studies
The compound’s unique structure makes it suitable for adsorption studies , particularly in the context of environmental research. It can be used to understand how organic molecules interact with various substrates, which is vital for pollution control and remediation efforts .
Antioxidant Properties
Research has indicated that pyridine derivatives exhibit antioxidant properties . This compound, with its pyridine core, could be investigated for its ability to neutralize free radicals, which is significant in the prevention of oxidative stress-related diseases .
Drug Synthesis
The compound is a valuable intermediate in drug synthesis . Its reactive sites allow for modifications that can lead to the development of drugs with improved efficacy and reduced side effects. This is particularly relevant in the synthesis of drugs targeting central nervous system disorders .
Chemical Biology
In chemical biology , this compound can be used as a molecular probe to study biological systems. Its ability to bind selectively to certain enzymes or receptors can help elucidate biological pathways and mechanisms .
Medicinal Chemistry
Lastly, in medicinal chemistry , the compound’s pyridine and pyrimidine moieties are of interest for the design of new therapeutic agents. They can be used to improve pharmacokinetic properties of drugs, such as solubility and bioavailability .
Safety And Hazards
将来の方向性
While specific future directions for this compound are not mentioned in the available literature, compounds with similar structures are often used in the development of clinically active drugs . The pyrrolidine ring, in particular, is a versatile scaffold for novel biologically active compounds . Therefore, this compound may have potential applications in drug discovery and development.
特性
IUPAC Name |
2-(4-methyl-6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-8(6-10(16)17)12(18)15-11(14-7)9-4-2-3-5-13-9/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASQMVGYLCXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)
![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)




![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)


